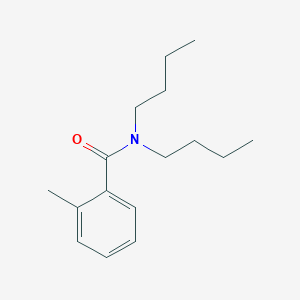
n,n-Dibutyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-2-methylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents on the market. DEET is used to prevent insect bites and the transmission of diseases such as malaria, dengue fever, and Zika virus.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET is also effective at preventing the transmission of diseases such as malaria, dengue fever, and Zika virus. In addition, DEET has been used in scientific research to study insect behavior and ecology.
Mécanisme D'action
DEET works by interfering with the insect's ability to detect humans and other animals. It does this by blocking the receptors on the insect's antennae that detect carbon dioxide and other chemicals emitted by animals. DEET also interferes with the insect's sense of smell, making it difficult for them to locate their prey.
Effets Biochimiques Et Physiologiques
DEET has been shown to have low toxicity and is generally considered safe for human use. However, some studies have shown that DEET can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some effects on the central nervous system, although the exact mechanism is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to obtain and can be used in a wide range of lab experiments. However, DEET does have some limitations. It can be expensive to purchase and may not be effective against all insects. In addition, some studies have shown that DEET can have negative effects on certain types of plastics and can damage some types of clothing.
Orientations Futures
There are many potential future directions for research on DEET. One area of interest is the development of new and more effective insect repellents. Researchers are also studying the effects of DEET on different types of insects and exploring the potential use of DEET in agriculture. In addition, there is ongoing research into the mechanism of action of DEET and its effects on the central nervous system. Overall, DEET is a valuable tool for preventing insect bites and the transmission of diseases, and continued research on this compound is important for improving public health and safety.
Méthodes De Synthèse
DEET is synthesized by reacting 2-methylbenzoic acid with butylamine in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization. The synthesis of DEET is relatively simple and can be scaled up for commercial production.
Propriétés
Numéro CAS |
5448-40-8 |
|---|---|
Nom du produit |
n,n-Dibutyl-2-methylbenzamide |
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N,N-dibutyl-2-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3 |
Clé InChI |
WCIGOPWNVVZWOT-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
SMILES canonique |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



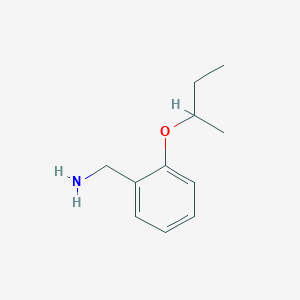
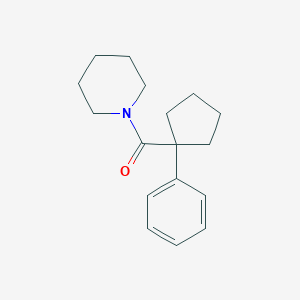
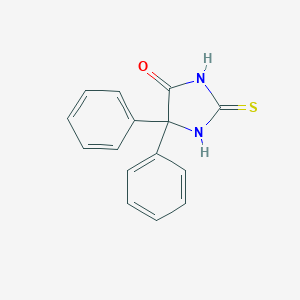
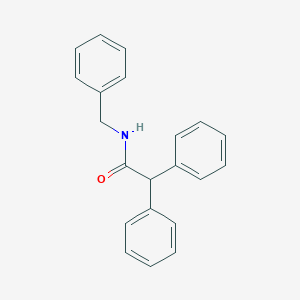
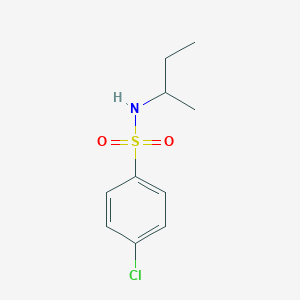
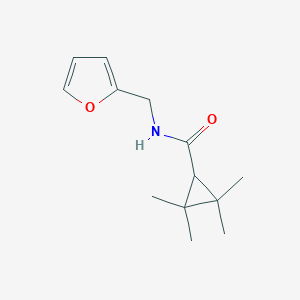
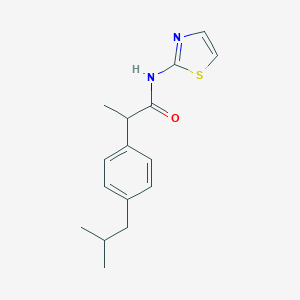
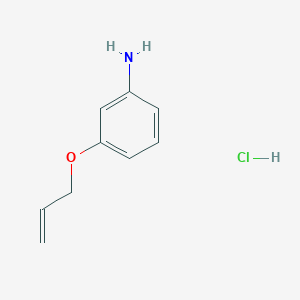
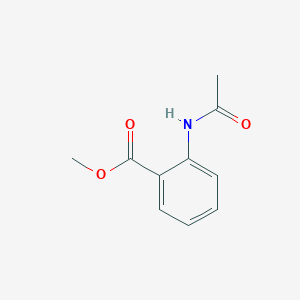
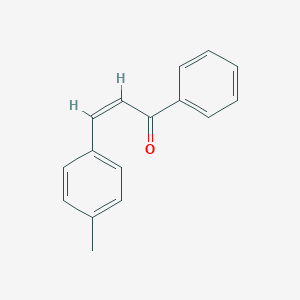
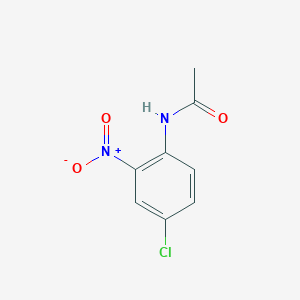
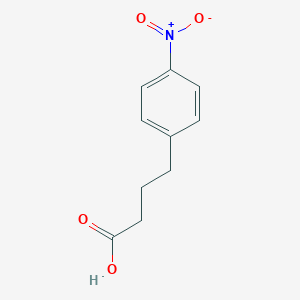
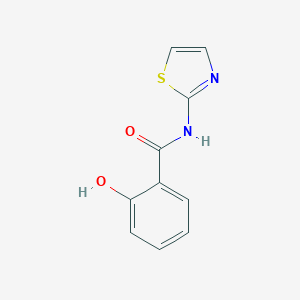
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)